Cas no 31488-07-0 (8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-Hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally modified purine derivative characterized by its hexyl and methyl substituents, which enhance its lipophilicity and stability. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a scaffold for developing adenosine receptor modulators or enzyme inhibitors. The imidazopurine core offers a rigid framework for selective interactions with biological targets, while the alkyl groups improve membrane permeability. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the design of novel therapeutic agents. Analytical characterization confirms high purity, ensuring reliability for research applications.
8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
31488-07-0 structure
Product Name:8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:31488-07-0
MF:C16H23N5O2
MW:317.386122941971
CID:5976657
PubChem ID:16610172
Update Time:2025-10-20

8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 6-hexyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-hexyl-1,3,7-trimethyl- (8CI)
    • F2542-0646
    • Z235486238
    • AKOS001358856
    • 31488-07-0
    • Inchi: 1S/C16H23N5O2/c1-5-6-7-8-9-20-11(2)10-21-12-13(17-15(20)21)18(3)16(23)19(4)14(12)22/h10H,5-9H2,1-4H3
    • InChI Key: LSUATVLDFJGXEV-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(CCCCCC)C1=NC1=C2C(=O)N(C)C(=O)N1C

Computed Properties

  • Exact Mass: 317.18517499g/mol
  • Monoisotopic Mass: 317.18517499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • pka: 7.57±0.20(Predicted)

8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Recent Advances in the Study of 8-Hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 31488-07-0)

The compound 8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 31488-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a potent adenosine receptor antagonist, with particular affinity for the A2A and A2B subtypes. This property makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease, where adenosine receptor modulation has shown therapeutic potential. In vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier, further supporting its applicability in central nervous system (CNS) disorders.

From a chemical synthesis perspective, novel methodologies have been developed to improve the yield and purity of 8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione. Recent publications describe optimized condensation reactions between appropriately substituted purine derivatives and hexylamine, followed by methylation steps that significantly enhance the compound's stability and bioavailability. These advancements in synthetic chemistry have facilitated more extensive pharmacological evaluation of this molecule.

Pharmacokinetic studies have revealed favorable absorption and distribution profiles for this compound, with oral bioavailability exceeding 60% in rodent models. The hexyl side chain appears to contribute significantly to the molecule's lipophilicity, enhancing its membrane permeability while maintaining acceptable solubility characteristics. Metabolism studies indicate primary hepatic clearance through cytochrome P450 enzymes, with the major metabolites being pharmacologically inactive.

In the context of therapeutic applications, recent preclinical data suggest potential efficacy in inflammatory conditions beyond its neurological indications. The compound has shown inhibitory effects on pro-inflammatory cytokine production in macrophage cell lines, possibly through indirect modulation of NF-κB signaling pathways. This dual activity profile (adenosine receptor antagonism and anti-inflammatory effects) positions it as a particularly interesting candidate for multifactorial diseases such as neuroinflammatory disorders.

Structural-activity relationship (SAR) studies have been conducted to explore modifications of the core imidazopurine scaffold. While the 1,3,7-trimethyl configuration appears essential for receptor binding affinity, variations in the 8-position alkyl chain length have been investigated. Interestingly, the hexyl substitution (as in 31488-07-0) demonstrates an optimal balance between receptor affinity and physicochemical properties compared to shorter or longer alkyl chains.

Current challenges in the development of 8-hexyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include the need for more comprehensive toxicological evaluation and the optimization of formulation strategies to enhance its therapeutic window. Recent patent filings indicate growing commercial interest in this compound, with several pharmaceutical companies developing proprietary formulations and derivative compounds based on this chemical scaffold.

Future research directions are likely to focus on combination therapies utilizing this adenosine receptor antagonist alongside other neuroactive or anti-inflammatory agents. Additionally, the development of radiolabeled versions of this compound for positron emission tomography (PET) imaging could provide valuable tools for studying adenosine receptor distribution in various disease states. The continued investigation of 31488-07-0 and related compounds represents an exciting frontier in the development of novel therapeutics for CNS and inflammatory disorders.

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